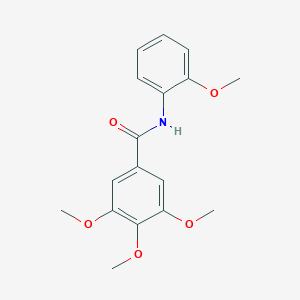

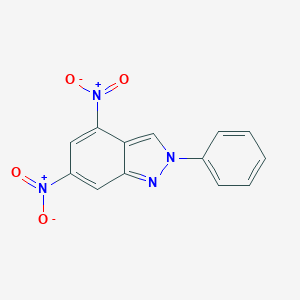

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide

説明

“3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C17H19NO5 . It has a molecular weight of 317.336 Da . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide” consists of an amide plane oriented at an angle of 41.5 (3)° with respect to the 2-methoxybenzene ring .科学的研究の応用

Synthesis and Potential Medical Applications

The synthesis and investigation of compounds structurally related to 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide have been a significant area of research due to their potential medical applications. For instance, compounds with similar structures have been synthesized and evaluated for their biological activities, including their roles as anti-inflammatory, analgesic, and anticancer agents. A study by (Abu‐Hashem et al., 2020) explored novel compounds derived from visnaginone and khellinone, which exhibited significant COX-2 inhibitory activities, showcasing their potential as anti-inflammatory and analgesic agents.

Another area of interest is the synthesis of gefitinib, a medication used in cancer treatment. The process involves the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and related compounds, highlighting the importance of such structures in the development of anticancer drugs (Jin et al., 2005).

Antioxidant and Antimicrobial Activities

The antioxidant and antimicrobial properties of benzamide derivatives have also been a focus of research. For example, new benzamides isolated from endophytic Streptomyces showed promising antimicrobial activities, underscoring the potential of such compounds in addressing microbial infections (Yang et al., 2015). Additionally, the study of synthetic amino-substituted benzamides has provided insights into their electrochemical oxidation mechanisms, which are essential for understanding their antioxidant activities (Jovanović et al., 2020).

Neurological Applications

The investigation of serotonin 1A receptors in Alzheimer's disease patients using molecular imaging probes has highlighted the significance of benzamide derivatives in neuroscientific research. Such studies have contributed to a deeper understanding of the pathological mechanisms of Alzheimer's disease and the potential therapeutic roles of these compounds (Kepe et al., 2006).

Safety And Hazards

特性

IUPAC Name |

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-20-13-8-6-5-7-12(13)18-17(19)11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSVGMPTFKDYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192594 | |

| Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide | |

CAS RN |

3940-77-0 | |

| Record name | 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3940-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003940770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)

![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)

![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)

![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)

![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)

![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)